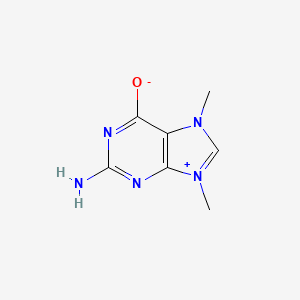

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Descripción general

Descripción

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a chemical compound with the molecular formula C7H9N5O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate typically involves the reaction of dimethylguanine with potassium chloride in the presence of a platinum complex. The reaction is carried out at 50°C for four days in the dark. The resulting product is then concentrated, filtered, and dissolved in water. Ethylguanine is added, and the mixture is allowed to stand at 40°C for three days in the dark. The final product is obtained by filtration, concentration, and crystallization with sodium perchlorate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium chloride, platinum complexes, ethylguanine, and sodium perchlorate. Reaction conditions typically involve controlled temperatures, specific solvents, and extended reaction times .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine compounds.

Aplicaciones Científicas De Investigación

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate involves its interaction with specific molecular targets, such as purinergic receptors. By binding to these receptors, the compound can modulate various cellular pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-6-chloropurine

- 2-Amino-6-mercaptopurine

- 2-Amino-6-methylpurine

Uniqueness

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is unique due to its specific structural features, such as the presence of two methyl groups at positions 7 and 9 and an amino group at position 2. These structural characteristics confer distinct chemical and biological properties, differentiating it from other similar compounds .

Actividad Biológica

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a purine derivative, has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique structural features, including two methyl groups at the 7 and 9 positions and an amino group at the 2 position of the purine ring. Its molecular formula is CHNO, with a molecular weight of approximately 179.179 g/mol .

Biological Significance

The biological activity of this compound primarily revolves around its role as a purine analog. This property enables it to interfere with nucleic acid metabolism, making it relevant in cancer research and antiviral drug development. The compound can inhibit DNA and RNA synthesis by mimicking natural substrates in nucleic acid synthesis pathways.

This compound interacts with various enzymes involved in nucleotide metabolism. It has been shown to bind to DNA polymerases, potentially disrupting normal DNA replication processes. Additionally, its ability to inhibit enzyme activity or alter substrate affinity provides insights into its therapeutic potential .

Inhibition Studies

Research has demonstrated that this compound effectively inhibits platelet aggregation at a concentration of 20 µM. This inhibition was characterized using a novel shear-mediated dynamic assay, highlighting its potential application in hematology.

Neuroprotective Effects

In neuroscience studies, this compound has been shown to prevent synaptic failure and enhance cell proliferation during oxygen and glucose deprivation (OGD) conditions in rat models. The application of the compound prior to and during OGD significantly improved neurotransmission recovery after anoxic depolarization.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-7,9-dimethylpurin-7-ium | Methyl groups at positions 7 and 9; amino group at position 2 | Strong inhibitor of nucleic acid synthesis |

| 6-Methylaminopurine | Methyl group at position 6 | Less potent as an inhibitor compared to the 2-amino variant |

| 9-Methyladenine | Methyl group at position 9; lacks additional functional groups | Primarily used in RNA studies |

| 2,6-Diaminopurine | Two amino groups at positions 2 and 6 | Stronger biological activity against certain viruses |

| 2-Aminopurine | Amino group at position 2; fewer methyl substitutions | More basic structure; less specificity in action |

This comparison illustrates the enhanced biological activity of this compound relative to other purine derivatives due to its specific arrangement of functional groups.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Research : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines by interfering with their nucleic acid metabolism.

- Antiviral Activity : Preliminary findings suggest that this compound may inhibit the replication of certain viruses by mimicking nucleotides required for viral RNA synthesis.

- Neuroprotection : Animal models have shown that treatment with this compound during ischemic events can lead to improved outcomes in terms of neuronal survival and function.

Propiedades

IUPAC Name |

2-amino-7,9-dimethylpurin-9-ium-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIGKGQHPIGYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966810 | |

| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-35-6 | |

| Record name | 6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 524-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ammonio-6,9-dihydro-7,9-dimethyl-6-oxo-1H-purinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.